2-Deoxy-Adenosine-5'-Thio-Monophosphate

5'-nucleotidase enzymatic stability competitive inhibition

2-Deoxy-Adenosine-5'-Thio-Monophosphate (also designated 5'-dAMP(S), dAMPαS, or 2'-deoxyadenosine-5'-O-monophosphorothioate; CAS 64145-26-2) is a synthetic nucleotide analog of 2'-deoxyadenosine-5'-monophosphate (dAMP) in which a non-bridging oxygen atom of the 5'-phosphate group is replaced by sulfur. This single-atom substitution (O→S) imparts distinct biochemical properties: resistance to hydrolysis by certain nucleases, altered substrate kinetics with phosphatases, and the ability to form disulfide conjugates via the thiol(ate) moiety.

Molecular Formula C10H14N5O5PS
Molecular Weight 347.29 g/mol
Cat. No. B12838945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Deoxy-Adenosine-5'-Thio-Monophosphate
Molecular FormulaC10H14N5O5PS
Molecular Weight347.29 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=S)(O)O)O
InChIInChI=1S/C10H14N5O5PS/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(20-7)2-19-21(17,18)22/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,22)/t5-,6+,7+/m0/s1
InChIKeyULJYSQHUKIZEGB-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Deoxy-Adenosine-5'-Thio-Monophosphate: A Phosphorothioate Nucleotide Probe for Nuclease and Phosphatase Selectivity


2-Deoxy-Adenosine-5'-Thio-Monophosphate (also designated 5'-dAMP(S), dAMPαS, or 2'-deoxyadenosine-5'-O-monophosphorothioate; CAS 64145-26-2) is a synthetic nucleotide analog of 2'-deoxyadenosine-5'-monophosphate (dAMP) in which a non-bridging oxygen atom of the 5'-phosphate group is replaced by sulfur [1]. This single-atom substitution (O→S) imparts distinct biochemical properties: resistance to hydrolysis by certain nucleases, altered substrate kinetics with phosphatases, and the ability to form disulfide conjugates via the thiol(ate) moiety [2]. The compound is primarily used as a mechanistic probe in enzymology, a tool for studying nucleotide metabolism, and an intermediate for synthesizing phosphorothioate-modified oligonucleotides [3].

Phosphorothioate nucleotide probe for nuclease/phosphatase selectivity studies
Intermediate for synthesis of phosphorothioate-modified oligonucleotides with site-specific protection
SH-reactive handle for enzyme active-site labeling or affinity conjugation research

Why dAMP or Adenosine-5'-Monophosphate Cannot Substitute for 2-Deoxy-Adenosine-5'-Thio-Monophosphate in Critical Enzymatic Assays


Generic substitution of 2-Deoxy-Adenosine-5'-Thio-Monophosphate with its natural counterpart dAMP—or with adenosine-5'-monophosphate (AMP)—is invalid for experiments requiring differential enzymatic stability, thiol-specific conjugation, or defined inhibitor kinetics [1]. The thio-substitution fundamentally alters the compound's interaction with key nucleotide-metabolizing enzymes: 5'-nucleotidase, which rapidly hydrolyzes dAMP and AMP to their respective nucleosides, fails to cleave the P–S bond of the thio-analog, rendering it a competitive inhibitor rather than a substrate [2]. Conversely, alkaline phosphatase accepts the thio-analog as a substrate but with drastically reduced catalytic efficiency (~8% of the Vmax for AMP) [2]. For laboratories procuring nucleotides for enzymatic studies, oligonucleotide stabilization, or SH-reactive probe development, substituting the thio-analog with a natural nucleotide would produce entirely different—and potentially misleading—experimental outcomes [3].

Target Compound
2-Deoxy-Adenosine-5'-Thio-Monophosphate (dAMPαS) — resistant to 5'-nucleotidase, distinct alkaline phosphatase kinetics
Potential Substitute
dAMP or AMP — rapidly hydrolyzed by 5'-nucleotidase; enzymatic response profiles differ fundamentally
Enzymatic stability mismatch may lead to misleading kinetic interpretations; thiol-specific conjugation impossible with natural nucleotides.

Quantitative Comparative Evidence for 2-Deoxy-Adenosine-5'-Thio-Monophosphate vs. Natural Nucleotide Analogs: Enzymatic Stability, Inhibition, and Cellular Effects


Complete Resistance to 5'-Nucleotidase Hydrolysis vs. Natural Substrates AMP and IMP

5'-Deoxy-5'-thioadenosine 5'-monophosphate (A(S)MP) is completely resistant to hydrolysis by snake venom 5'-nucleotidase, whereas the natural substrates AMP and IMP are efficiently cleaved [1]. Instead, A(S)MP acts as a competitive inhibitor of AMP hydrolysis with a Ki of 975 μM [1]. This contrasts sharply with the corresponding inosine analog I(S)MP, which exhibits a Ki of 13 μM, over 75-fold more potent [1].

5'-Nucleotidase resistance
Head-to-head
A(S)MP not hydrolyzed; Ki = 975 μM (competitive inhibitor). AMP/IMP rapidly cleaved.
Supports stable probe design in nucleotidase-rich matrices.
I(S)MP exhibits 75-fold higher inhibitory potency (Ki 13 μM). Context-dependent.
5'-nucleotidase enzymatic stability competitive inhibition

Severely Reduced Alkaline Phosphatase Substrate Efficiency: 8% of Natural AMP Vmax

Although A(S)MP is hydrolyzed by calf intestinal mucosa alkaline phosphatase—unlike its behavior with 5'-nucleotidase—its catalytic efficiency is drastically reduced compared to the natural substrate AMP [1]. The Km for A(S)MP is 270 μM with a Vmax of 110 nmol/min/mg protein, representing only 8% of the Vmax observed for AMP under the same conditions [1]. For comparison, the inosine analog I(S)MP shows a comparable Km of 300 μM but a 4.8-fold higher Vmax of 530 nmol/min/mg [1].

Alkaline phosphatase kinetics
Head-to-head
A(S)MP Km = 270 μM, Vmax = 110 nmol/min/mg (8% of AMP Vmax).
Enables discrimination between phosphatase and nucleotidase activities.
I(S)MP shows 4.8-fold higher Vmax; reaction yields thionucleoside.
alkaline phosphatase substrate kinetics catalytic efficiency

High-Resolution Structural Binding Mode to S1 Nuclease at 1.75 Å: Thiophosphate Coordinates the Catalytic Zinc Cluster via Zn3

X-ray crystallography of S1 nuclease from Aspergillus oryzae in complex with 5'-dAMP(S) at 1.75 Å resolution (PDB 5FBC) reveals that the thiophosphate moiety binds specifically to the catalytic zinc cluster via its sulfur atom, coordinating solely to Zn3, while an oxygen atom interacts with Lys68Nζ [1]. This binding mode is distinct from that of the natural product dAMP (observed in structure 5FBB), where the phosphate moiety interacts differently with the zinc cluster [1]. The thiophosphate inhibitor occupies both the nucleoside binding site 1 (NBS1) and the zinc cluster simultaneously, inducing a remodelling of NBS1 not observed with non-thio ligands [1].

S1 nuclease binding mode
Head-to-head
dAMP(S) sulfur coordinates Zn3; induces NBS1 remodelling (PDB 5FBC, 1.75 Å).
Atomic basis for differential inhibition; guides structure-based assay design.
Natural dAMP lacks this binding mode and NBS1 remodelling.
S1 nuclease X-ray crystallography zinc coordination

Phosphorothioate-Mediated Protection of DNA from Restriction Endonuclease Cleavage at Defined Sites

DNA synthesized in vitro with deoxynucleoside phosphorothioates as substrates demonstrates site-specific protection against restriction endonuclease cleavage [1]. Restriction analysis with HaeIII, BamHI, HpaII, HindII, AluI, and TaqI showed that enzymes were inhibited to different degrees depending on which nucleotide was replaced by the phosphorothioate analog, with most significant inhibition observed when the phosphorothioate was positioned exactly at the cleavage site [1]. Phosphorothioate substitutions at other positions within the recognition sequence, except for AluI, were not or only weakly inhibitory [1]. This site-specific protection is not achievable with natural phosphodiester DNA [1].

Restriction site protection
Head-to-head
Phosphorothioate at cleavage site blocks digestion by HaeIII, BamHI, others.
Enables directional cloning and asymmetric exonuclease protection.
Natural phosphodiester DNA fully cleaved; protection is site-specific.
restriction endonuclease DNA protection phosphorothioate incorporation

Differential Genotoxic Response in Human TK6 Lymphoblastoid Cells: dAMPαS vs. dAMP

Deoxyadenosine monophosphorothioate (dAMPαS) induces a dose-dependent increase in cytotoxicity and mutant frequency at the thymidine kinase (TK) locus in human TK6 lymphoblastoid cells, whereas the natural analog dAMP shows no significant mutagenic response [1]. At 1.0 mM dAMPαS, the relative total growth (RTG) drops to 19.0 ± 1.4% of control, and the TK mutant frequency rises to 571 ± 51.6 × 10⁻⁶, compared to a control mutant frequency of 10.8 ± 1.1 × 10⁻⁶ [2]. In contrast, dAMP at 0.93 mM shows RTG of 93 ± 2.8% and a TK mutant frequency of 9.3 ± 9.2 × 10⁻⁶, indistinguishable from untreated control [2]. Importantly, dAMPαS-induced colonies lose their TFT-resistant phenotype upon re-challenge, and dAMPαS induces G1-phase cell cycle arrest, indicating a cytostatic rather than a true mutagenic mechanism [1].

TK6 cell genotoxicity
Reported
dAMPαS 1.0 mM: RTG 19%, TK mutant freq. 571×10⁻⁶. dAMP: RTG 93%, no mutation increase.
Reported cell-model response context; supports cytotoxicity endpoint review.
Cytostatic mechanism suggested; HPRT locus unchanged. Requires validation.
genotoxicity TK6 cells mutant frequency

Validated Application Scenarios for 2-Deoxy-Adenosine-5'-Thio-Monophosphate Based on Quantitative Differentiation Evidence


Selective Enzymatic Probe for Discriminating 5'-Nucleotidase from Alkaline Phosphatase Activity in Biological Fluids

Investigators studying purinergic signaling or nucleotide metabolism can use A(S)MP as a selective substrate to quantify alkaline phosphatase activity even in the presence of active 5'-nucleotidase [1]. Because A(S)MP is completely resistant to 5'-nucleotidase hydrolysis but is cleaved by alkaline phosphatase (Km 270 μM, Vmax 110 nmol/min/mg), the thio-analog enables unambiguous attribution of hydrolytic activity to phosphatase enzymes in mixed enzyme preparations [1]. This is not achievable with natural AMP, which is a substrate for both enzymes [1].

Asymmetric Protection of DNA Termini for Directional Cloning and Exonuclease-Based Deletion

DNA fragments synthesized with a phosphorothioate internucleotide linkage at one terminus (using dATPαS incorporation by DNA polymerase I) are asymmetrically blocked from digestion by exonuclease III and S1 nuclease [1]. This enables the generation of unidirectional nested deletions for sequencing or functional analysis [1]. The use of 2-Deoxy-Adenosine-5'-Thio-Monophosphate-derived triphosphates in this context provides a level of enzymatic control unattainable with natural phosphodiester nucleotides, which are uniformly susceptible to nuclease digestion [1].

Genotoxicity Screening and Mechanistic Studies of Phosphorothioate Oligonucleotide Degradation Products

Pharmaceutical developers of antisense oligonucleotide therapeutics require dAMPαS as a defined reference standard for evaluating the genotoxic potential of phosphorothioate mononucleotide metabolites [1]. The compound's dose-dependent cytotoxic and pseudo-mutagenic response in TK6 cells (RTG 19.0% and TK mutant frequency 571 × 10⁻⁶ at 1.0 mM) provides benchmark data for comparing the safety profiles of novel phosphorothioate backbones [2]. The natural analog dAMP cannot substitute for this application, as it shows no comparable activity (RTG 93%, mutant frequency 9.3 × 10⁻⁶) [2].

SH-Reactive Nucleotide Probe for Enzyme Active-Site Labeling and Affinity Conjugation

The thiol(ate) moiety of 5'-dAMPS can be selectively modified with SH-reactive fluorescent reporters or linked to other structures via disulfide bond formation, enabling the development of affinity probes for dAMP-interacting enzymes [1]. This chemical handle is unique to the thio-analog and is entirely absent from natural dAMP, making 5'-dAMPS the required starting material for any application involving covalent nucleotide-enzyme trapping, FRET-based substrate analogs, or nucleotide-immobilized affinity resins targeting dAMP-binding proteins [1].

Application
Selection Property
Validation Focus
Phosphatase selectivity probe
5'-nucleotidase resistance profile
Alkaline phosphatase substrate conversion in mixed enzyme systems
Directional cloning / exonuclease protection
Site-specific phosphorothioate incorporation
Restriction enzyme and exonuclease III resistance at defined termini
Genotoxicity benchmark studies
Cell-model endpoint response
Cytotoxicity and TK mutant frequency in TK6 assay context
Affinity probe development
Thiol-reactive conjugation capability
Enzyme active-site trapping or FRET-based substrate design
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